1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-
Description
Significance of the Quinazoline (B50416) Heterocyclic System as a Privileged Structure in Chemical Biology Research
The designation of the quinazoline system as a privileged structure stems from its remarkable versatility and proven success in drug discovery. researchgate.net Derivatives of this scaffold have been shown to exhibit a vast array of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties. omicsonline.orgresearchgate.net This pleiotropic pharmacological profile makes the quinazoline framework a highly valuable starting point for the design and synthesis of novel therapeutic candidates. mdpi.com
Historical Context of Quinazoline Derivatives in Chemical Research
The history of quinazoline chemistry dates back to the late 19th century. The first synthesis was reported in 1895 by August Bischler and Lang. wikipedia.org This was followed in 1903 by Siegmund Gabriel's synthesis of the parent quinazoline molecule. wikipedia.org Over the subsequent decades, the development of more efficient synthetic methodologies, such as those pioneered by Niementowski and Bischler, has facilitated the creation of a vast library of quinazoline derivatives. openmedicinalchemistryjournal.comscispace.com This has allowed for extensive exploration of their chemical and biological properties, leading to their current prominent status in medicinal chemistry.
Overview of Structural Features Conferring Research Interest
The research appeal of the quinazoline scaffold is rooted in several key structural features. The fused ring system provides a rigid, planar core that serves as an excellent anchor for orienting various substituents in three-dimensional space. omicsonline.org The two nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, a critical feature for molecular recognition at a biological target. mdpi.com
Furthermore, the structure-activity relationship (SAR) of quinazoline derivatives has been extensively studied, revealing that substitutions at the C2, C4, C6, and C7 positions of the ring system are pivotal for modulating biological activity and selectivity. mdpi.comacs.orgresearchgate.net This well-defined SAR provides a rational basis for the design of new compounds with tailored pharmacological profiles.
The Role of Alkylamino-Substituted Quinazolines in Compound Design
Among the myriad of quinazoline derivatives, those bearing an amino or substituted amino group at the C4-position have garnered significant attention, particularly in the design of targeted therapies like protein kinase inhibitors. nih.gov
Importance of the 4-Aminoquinazoline Moiety in Molecular Recognition
The 4-aminoquinazoline moiety is a quintessential "hinge-binding" motif, especially in the context of protein kinase inhibition. scielo.br Protein kinases, a major class of drug targets, have a conserved ATP-binding pocket. The 4-aminoquinazoline core effectively mimics the adenine portion of ATP. Specifically, the N1 nitrogen of the quinazoline ring and the exocyclic 4-amino group can form crucial hydrogen bonds with the backbone amide and carbonyl groups in the "hinge" region of the kinase. mdpi.commdpi.com This interaction anchors the inhibitor in the active site, providing a foundation for high-affinity binding. This principle is exemplified by several FDA-approved anticancer drugs. nih.govnih.gov
| Drug Name | Target(s) | Therapeutic Application |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer |
| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |
| Lapatinib | EGFR, HER2 | HER2-Positive Breast Cancer |
| Afatinib | EGFR, HER2 | Non-Small Cell Lung Cancer |
This table presents a selection of well-known 4-aminoquinazoline-based kinase inhibitors, highlighting their primary biological targets and approved uses.
The Hydroxyalkyl Side Chain as a Modulating Element in Ligand-Target Interactions
The incorporation of a hydroxyalkyl side chain onto a pharmacophore is a common and effective strategy in drug design to fine-tune ligand-target interactions and improve pharmacokinetic properties. The alkyl portion of the chain can engage in van der Waals or hydrophobic interactions within the binding pocket. nih.gov The length of this chain is a critical parameter, as it dictates the positioning of the terminal hydroxyl group. nih.govnih.gov
Research Rationale for Investigating 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- and Related Analogues
The scientific rationale for investigating the specific compound 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- is based on the strategic combination of these key structural elements. This molecule is designed as a versatile scaffold for the development of novel targeted agents.
The core of the molecule is the privileged 4-aminoquinazoline scaffold, intended to anchor the compound to a biological target, such as the hinge region of a protein kinase. mdpi.com The 3-hydroxypropylamino side chain at the C4 position serves a dual purpose: the propyl linker provides optimal spacing, while the terminal hydroxyl group is positioned to seek out additional hydrogen bonding opportunities within the target's binding site to enhance potency. nih.govnih.gov
Crucially, the chlorine atom at the C2 position acts as a convenient synthetic handle. uw.edu Chlorine is a good leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This allows for the straightforward introduction of a wide variety of other chemical moieties, facilitating the rapid generation of a library of analogues. By systematically varying the substituent at the C2 position, researchers can extensively probe the structure-activity relationship to optimize potency, selectivity, and pharmacokinetic properties. Therefore, 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- serves as a valuable chemical intermediate and a foundational structure for the discovery of new, highly specific bioactive compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-chloroquinazolin-4-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-11-14-9-5-2-1-4-8(9)10(15-11)13-6-3-7-16/h1-2,4-5,16H,3,6-7H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPXHENDHCGGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252145 | |
| Record name | 3-[(2-Chloro-4-quinazolinyl)amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134517-35-4 | |
| Record name | 3-[(2-Chloro-4-quinazolinyl)amino]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134517-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chloro-4-quinazolinyl)amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Propanol, 3 2 Chloro 4 Quinazolinyl Amino and Its Structural Analogues
Precursor Synthesis Strategies for 2,4-Dichloroquinazolineresearchgate.netresearchgate.netgoogle.com
The synthesis of the crucial intermediate, 2,4-dichloroquinazoline (B46505), is frequently accomplished through multi-step pathways starting from readily available anthranilic acid derivatives. google.commdpi.com This precursor is vital for producing a wide range of 4-aminoquinazoline compounds. nih.gov
Multi-step Approaches from Anthranilic Acid Derivativesgoogle.comnih.gov
A common and effective route to 2,4-dichloroquinazoline begins with anthranilic acid. google.commdpi.comresearchgate.net The process generally involves two primary transformations: cyclization to form the quinazoline (B50416) core, followed by chlorination.
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |
| 1 | Anthranilic acid, Potassium cyanate | Water, NaOH (for pH adjustment), HCl (for precipitation) | Temperature: 20–100 °C, pH: 9–12 | 2,4-Quinazolinedione | ~86-93% | google.com |
| 2 | 2,4-Quinazolinedione | Phosphorus oxychloride (POCl₃) / Aliphatic amide (solvent) | Heat | 2,4-Dichloroquinazoline | High | google.com |
This table is interactive. Users can sort and filter the data.
Optimization of Reaction Conditions for Halogenation at C-2 and C-4 Positionsgoogle.com
The conversion of the 2,4-quinazolinedione intermediate to 2,4-dichloroquinazoline is a critical halogenation step. The optimization of this reaction focuses on the choice of the chlorinating agent and the solvent system to maximize yield and ensure the complete conversion of both hydroxyl groups at the C-2 and C-4 positions to chlorides. google.com
A variety of chlorinating agents can be employed for this transformation. The selection of the appropriate agent is crucial for the reaction's efficiency.
| Chlorinating Agent | Reference |
| Phosphorus oxychloride (POCl₃) | google.com |
| Phosphorus pentachloride (PCl₅) | google.com |
| Phosphorus trichloride (B1173362) (PCl₃) | google.com |
| Thionyl chloride (SOCl₂) | google.com |
This table is interactive. Users can sort and filter the data.
Among these, phosphorus oxychloride is noted as a preferred reagent. google.com The reaction is often carried out using an aliphatic amide as the solvent, which has been found to be an effective medium for this chlorination reaction. google.com
Regioselective Nucleophilic Aromatic Substitution at the C-4 Position of the Quinazoline Ringresearchgate.netresearchgate.net
The reaction between 2,4-dichloroquinazoline and an amine nucleophile is characterized by a high degree of regioselectivity. mdpi.comresearchgate.net The substitution overwhelmingly occurs at the C-4 position of the quinazoline ring, a phenomenon that is well-documented and fundamental to the synthesis of 2-chloro-4-aminoquinazoline derivatives. nih.govdoaj.org
Amine Nucleophiles in the Formation of 4-Aminoquinazoline Derivativesresearchgate.netresearchgate.net
A wide array of primary and secondary amines, including aromatic, benzylic, and aliphatic amines, have been successfully used as nucleophiles to displace the chlorine atom at the C-4 position of 2,4-dichloroquinazoline. mdpi.com This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netnih.gov The formation of 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- specifically involves the use of 3-aminopropanol as the amine nucleophile.
The pronounced regioselectivity for the C-4 position is a result of the electronic properties of the quinazoline ring. nih.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) calculations have shown that the carbon atom at the C-4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govdoaj.org This indicates that the C-4 position is more electrophilic and thus more susceptible to nucleophilic attack compared to the C-2 position. nih.govresearchgate.net Furthermore, the calculated activation energy for the nucleophilic attack at C-4 is lower than at C-2, further supporting the observed regioselectivity. nih.govmdpi.com
Investigation of Solvent Systems and Catalytic Conditions for Amination with 3-Aminopropanolresearchgate.netresearchgate.net
The amination of 2,4-dichloroquinazoline with 3-aminopropanol, like other similar SNAr reactions, is influenced by the choice of solvent and the presence of a base. nih.gov Since the reaction involves the formation of charged intermediates, polar solvents are generally preferred as they can stabilize these species through electrostatic interactions. nih.gov
Both polar protic and polar aprotic solvents are effectively used. The selection often depends on the specific amine and desired reaction temperature.
| Solvent Type | Examples | Reference |
| Polar Protic | Ethanol, 2-Propanol, Methanol (B129727) | nih.gov |
| Polar Aprotic | Tetrahydrofuran (B95107) (THF), Acetonitrile (B52724), Dioxane, Dimethylformamide (DMF) | nih.govstackexchange.com |
| Mixed Systems | Water/THF | nih.gov |
This table is interactive. Users can sort and filter the data.
Ethanol and tetrahydrofuran (THF) are among the most frequently utilized solvents for this type of transformation. nih.gov The reaction typically requires a base to neutralize the HCl generated during the substitution. In many cases, an excess of the amine nucleophile (e.g., 3-aminopropanol) is used, which serves as both the nucleophile and the base. mdpi.com Alternatively, a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), can be added to the reaction mixture to act as a proton scavenger. mdpi.comnih.gov
Control of Regioselectivity and Diastereoselectivity in Substitution Reactionsresearchgate.netresearchgate.net
The control of regioselectivity in the synthesis of 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- is intrinsically governed by the electronic nature of the 2,4-dichloroquinazoline substrate. As established, the C-4 position is significantly more reactive towards nucleophilic attack than the C-2 position. nih.gov Once the first substitution occurs at C-4 with an electron-donating amino group, the quinazoline ring becomes electronically deactivated. stackexchange.com This deactivation makes the displacement of the remaining chlorine atom at the C-2 position more difficult, requiring more forcing conditions such as higher temperatures. stackexchange.comnih.gov This inherent reactivity difference provides excellent control, leading almost exclusively to the C-4 substituted product under standard conditions.
In the specific synthesis of 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-, the issue of diastereoselectivity is not applicable. Both reactants, 2,4-dichloroquinazoline and 3-aminopropanol, are achiral molecules. The reaction does not generate any new stereocenters, and therefore, the product is also achiral, precluding the formation of diastereomers.
Functionalization and Derivatization of the Hydroxyalkyl Chain
The propanol (B110389) side chain of the title compound offers a versatile handle for structural modification. The primary alcohol can be readily converted into other functional groups, allowing for the exploration of structure-activity relationships and the attachment of various pharmacophores.
The primary alcohol of the 3-[(2-chloro-4-quinazolinyl)amino]-1-propanol moiety is amenable to a variety of classical organic transformations. These modifications can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds, which are critical for its interaction with biological targets.
Etherification: The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This strategy allows for the introduction of a wide range of alkyl or aryl groups.
Esterification: Esters can be prepared through reaction with carboxylic acids (Fischer esterification), acyl chlorides, or acid anhydrides. For instance, novel quinazoline-ester derivatives have been synthesized from quinazoline-4-carboxylic acid precursors by reacting them with various alcohols in the presence of an acid catalyst. hacettepe.edu.tr This methodology can be applied to the propanol side chain to introduce diverse ester functionalities.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the reagents and conditions employed. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, 3-[(2-chloro-4-quinazolinyl)amino]propanal. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, would lead to the formation of the carboxylic acid, 3-[(2-chloro-4-quinazolinyl)amino]propanoic acid.
Table 1: Potential Functionalization Reactions of the Propanol Moiety
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Etherification | 1. NaH, THF2. R-X (e.g., CH₃I, BnBr) | Ether (-OR) |
| Esterification | R-COOH, H⁺ catalyst, heat (Fischer Esterification) | Ester (-OOCR) |
| Esterification | R-COCl, Pyridine | Ester (-OOCR) |
| Oxidation (Aldehyde) | PCC, CH₂Cl₂ | Aldehyde (-CHO) |
| Oxidation (Carboxylic Acid) | KMnO₄, NaOH, H₂O, heat | Carboxylic Acid (-COOH) |
This table presents potential synthetic transformations based on standard organic chemistry principles.
Beyond simple functional group interconversion, the propanol side chain can be used as a starting point for more complex modifications, including carbon-carbon bond formation for chain extension or intramolecular reactions to form new ring systems.
Alkyl Chain Extension: To extend the alkyl chain, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or a halide. The resulting derivative can then undergo nucleophilic substitution with carbon nucleophiles like cyanide or Grignard reagents, followed by further synthetic manipulations.
Cyclization: The side chain can participate in intramolecular cyclization reactions to generate fused heterocyclic systems, which are of significant interest in drug discovery. For example, an efficient approach to synthesizing 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones has been developed based on the oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. mdpi.com This type of strategy, where a side chain on the quinazoline nucleus is induced to cyclize, demonstrates a powerful method for creating structural complexity. mdpi.com Similarly, stepwise syntheses involving cycloaddition followed by N-alkylation and Heck reactions have been used to create complex fused systems like pyrrolo[2,1-a]isoquinolines from related N-heterocyclic precursors. beilstein-journals.org
Novel Synthetic Routes for Related Quinazoline Scaffolds
Recent advances in synthetic methodology have focused on improving the efficiency, sustainability, and environmental impact of chemical synthesis. These modern techniques are widely applied to the construction of the quinazoline core. nih.govmagnusconferences.com
Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov These benefits include dramatically reduced reaction times, often from hours to minutes, improved product yields, and enhanced purity. frontiersin.orgresearchgate.net The application of MWI is considered a green chemistry approach due to its energy efficiency and potential to enable solvent-free reactions. nih.govfrontiersin.org
Numerous protocols for the microwave-assisted synthesis of quinazolines and quinazolinones have been reported. For instance, the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides, traditionally requires high temperatures and long reaction times. Under microwave irradiation, this reaction can be completed in minutes with excellent yields, particularly when using solid supports like montmorillonite (B579905) K-10 in solvent-free conditions. nih.gov Another example is the iron-catalyzed C-N coupling of 2-halobenzoic acids with amidines in water, which proceeds rapidly under microwave heating to afford quinazolinone derivatives. sci-hub.cat
Table 2: Examples of Microwave-Assisted Quinazoline Synthesis
| Starting Materials | Reaction Type / Catalyst | Conditions | Product Type | Yield (%) | Reference |
| Anthranilic acids, Formamide | Niementowski / Montmorillonite K-10 | MWI, 4 min, Solvent-free | Quinazolin-4(3H)-ones | >90 | nih.gov |
| 2-(Aminoaryl)alkanone O-phenyl oxime, Aldehydes | ZnCl₂ / emimPF₆ | MWI, Toluene | Substituted quinazolines | 71–91 | nih.gov |
| N-imidoyliminophosphorane, Aldehydes | Aza-Wittig Reaction | MWI (300 W), 3–4 min | 2,4-Disubstituted quinazolines | Good | frontiersin.orgnih.gov |
| 2-Halobenzoic acids, Amidines | Iron-catalyzed C-N coupling | MWI, 30 min, Water | Quinazolinone derivatives | Moderate-High | sci-hub.cat |
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued in medicinal chemistry. openmedicinalchemistryjournal.com They embody the principles of atom economy and procedural simplicity, allowing for the rapid generation of molecular diversity from simple precursors. openmedicinalchemistryjournal.com
The quinazoline scaffold is well-suited for construction via MCRs. A variety of MCRs have been developed, often employing metal catalysts or eco-friendly conditions. openmedicinalchemistryjournal.com For example, a four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide has been described for the direct C-H functionalization of anilines to construct substituted quinazolines under metal-free conditions. rsc.org Another approach involves the Ugi four-component reaction followed by a palladium-catalyzed annulation to rapidly synthesize diverse and complex polycyclic quinazolinones. acs.org These methods provide efficient, one-pot access to complex heterocyclic structures that would otherwise require lengthy, multi-step syntheses. mdpi.comnih.gov
Table 3: Multicomponent Reactions for Quinazoline Synthesis
| Components | Catalyst / Conditions | Product Type | Reference |
| Anilines, Aromatic Aldehydes (2 equiv.), Ammonium Iodide | Metal-free, I₂/DMSO, 120 °C | Substituted quinazolines | rsc.org |
| 2-Aminobenzophenone, Benzaldehyde, Ammonium acetate | Magnetic ionic liquid (bmim[FeCl₄]), 40 °C, Solvent-free | 2,4-Disubstituted quinazolines | nih.gov |
| o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Ugi-4CR followed by Pd-catalyzed annulation | Polycyclic isoindolo[1,2-b]quinazolinones | acs.org |
| 2-Aminobenzimidazole, Aromatic Aldehydes, Dimedone | SBA-Pr-SO₃H, Solvent-free | Benzimidazo-quinazolinones | openmedicinalchemistryjournal.com |
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being integrated into the synthesis of heterocyclic compounds like quinazolines. researchgate.net This approach emphasizes the use of non-toxic solvents (especially water), renewable starting materials, energy-efficient methods (like MWI), and atom-economical reactions such as MCRs. magnusconferences.comtandfonline.com
The synthesis of quinazolines has been successfully achieved using various green techniques. tandfonline.com Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been employed as alternative reaction media. researchgate.nettandfonline.com For instance, the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been performed in a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.com One-pot syntheses in water, catalyzed by iron, represent another significant green advancement, avoiding the use of volatile and often toxic organic solvents. sci-hub.cat The convergence of MCRs and microwave assistance provides a particularly powerful and sustainable platform for generating quinazoline libraries efficiently and with minimal environmental footprint. openmedicinalchemistryjournal.com
Structure Activity Relationship Sar Investigations of 4 Aminoquinazoline Derivatives with Alkyl Alcohol Chains
Influence of Substituents on the Quinazoline (B50416) Ring System
The quinazoline core is a critical component for the interaction of these derivatives with their biological targets. Alterations to this ring system, through the introduction or modification of various substituents, can significantly modulate binding affinity and selectivity.
Substitutions at the C-5, C-6, C-7, and C-8 positions of the benzene (B151609) ring portion of the quinazoline nucleus have been shown to have a profound effect on the receptor binding potency of 4-aminoquinazoline derivatives. The nature and position of these substituents can influence the molecule's orientation within the binding site and introduce additional points of interaction.
For instance, in various series of 4-aminoquinazoline derivatives, the introduction of small, lipophilic groups at these positions has been shown to enhance biological activity. The specific impact of these substitutions is highly dependent on the target receptor. For example, in the context of adenosine (B11128) receptor antagonists, substitutions at the C-6 and C-7 positions with small hydrophobic groups like methyl or chloro were found to be favorable for maintaining high binding affinity. nih.gov Conversely, the introduction of larger or more polar groups at these positions can be detrimental to activity.
The following table summarizes the general effects of substitutions at these positions on receptor binding potency in related 4-aminoquinazoline series, which can provide insights into the potential SAR of 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- analogs.
| Position | Substituent Type | General Effect on Receptor Binding Potency |
|---|---|---|
| C-5 | Small Lipophilic (e.g., -Cl, -Br) | Can increase potency |
| C-6 | Small Hydrophobic (e.g., -CH3, -Cl) | Generally favorable for affinity |
| C-7 | Small Hydrophobic (e.g., -CH3, -Cl) | Often enhances potency |
| C-7 | Methoxy (-OCH3) | Can be either beneficial or detrimental depending on the target |
| C-8 | Small Alkyl (e.g., -CH3) | Can be important for activity |
Role of the Amino Linker and Alkyl Propanol (B110389) Chain in Ligand-Target Recognition
The length and branching of the alkyl chain connecting the amino group to the hydroxyl group can significantly impact the biological activity of 4-aminoquinazoline derivatives. In many kinase inhibitor series, for example, the length of the alkyl chain is a critical parameter for optimal potency. A chain that is too short may not allow the terminal functional group to reach a key interaction point in the receptor, while a chain that is too long may introduce steric hindrance or unfavorable hydrophobic interactions.
While specific data for the 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- series is limited, studies on other N-alkylamino derivatives have shown that there is often an optimal chain length for activity. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains of a certain length (n-dodecyl to n-hexadecyl) displayed the highest bactericidal effects, establishing a clear structure-activity relationship. chemrxiv.org This suggests that a systematic investigation of the chain length (e.g., ethanolamine, butanolamine analogs) and branching (e.g., isopropanolamine analogs) in the 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- series would be a valuable endeavor to fully elucidate the SAR.
The terminal hydroxyl group of the propanol chain is a key functional group that can participate in hydrogen bonding interactions with the target receptor. Modification of this hydroxyl group can provide valuable information about its role in binding. Converting the hydroxyl group to an ether or an ester, for example, would eliminate its ability to act as a hydrogen bond donor while altering its steric and electronic properties. Such modifications are a common strategy in medicinal chemistry to probe the importance of a specific functional group. The chemical reactivity of the hydroxyl group also allows for its conversion to other functional groups, which can lead to derivatives with altered pharmacological profiles. For instance, the hydroxyl group can be converted to a better leaving group, facilitating nucleophilic substitution reactions to introduce a variety of other functionalities. While specific studies on the modification of the hydroxyl group in 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- are not widely reported, the principles of SAR suggest that such changes would likely have a significant impact on its biological activity.
Rational Design Principles for Modulating Molecular Recognition
The rational design of 4-aminoquinazoline derivatives is a cornerstone in the development of targeted therapies. researchgate.netacs.org This process involves a deep understanding of the molecular interactions between the ligand (the quinazoline derivative) and its biological target. The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for inhibiting ATP-dependent kinases. nih.gov
Key principles guiding the design of these molecules include:
Scaffold Hopping and Core Refinement: Initial drug discovery efforts often identify lead compounds that may have suboptimal properties. Researchers then modify the core structure. For instance, a furanopyrimidine core was evolved into a quinazoline core to improve both in vitro activity and in vivo pharmacokinetic profiles in the development of multi-kinase inhibitors. nih.gov
Substitution Pattern Analysis: The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents. Modifications at the 4-position of the quinazoline ring with various fragments, such as aryloxy, aniline, and N-methylaniline, have been shown to dramatically alter inhibitory activity against targets like VEGFR-2. mdpi.com
Bioisosteric Replacements: The quinazoline nucleus itself is often selected based on bioisosteric considerations, as its bicyclic structure is well-suited to occupy the large ATP binding pocket of kinases. rsc.org This principle allows for the retention of desired biological activity while potentially improving other properties like solubility or metabolic stability.
Hybrid Pharmacophore Approach: This strategy involves combining structural motifs from different known active compounds to create a new hybrid molecule with potentially enhanced or novel activity. nih.gov For example, linking a 4-aminoquinoline (B48711) scaffold with a sulfonamide pharmacophore has been used to develop new anticancer agents. nih.gov
Pharmacophore Elucidation for Quinazoline-Based Structures
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For quinazoline-based structures, particularly those targeting kinases, the pharmacophore model is well-established and typically includes several key features. rsc.orgnih.gov
Heteroaromatic Core: The quinazoline ring system serves as the central scaffold that correctly orients the other pharmacophoric elements to fit into the binding site. rsc.org
Hinge-Binding Motif: The nitrogen atom at position 1 (N-1) of the quinazoline ring often forms a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding site. This interaction is a hallmark of many quinazoline-based kinase inhibitors.
Substituent Pockets: The substituents at various positions of the quinazoline ring are designed to occupy specific pockets within the active site, contributing to both potency and selectivity. For instance, the substituent at the 4-position, such as the amino group in 4-aminoquinazolines, and its subsequent chain (like the 3-hydroxypropyl group in "1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-") extends into a solvent-exposed region or a deeper hydrophobic pocket, depending on the target kinase.
Gatekeeper Residue Interaction: Selectivity among different kinases is often achieved by designing substituents that can accommodate the size and nature of the "gatekeeper" residue, an amino acid that controls access to a deeper hydrophobic pocket.
The following table illustrates a generalized pharmacophore model for 4-aminoquinazoline derivatives targeting protein kinases.
| Pharmacophoric Feature | Role in Molecular Recognition | Example Moiety |
| Quinazoline Core | Scaffold for orienting substituents | Bicyclic heteroaromatic ring |
| Hinge-Binding Group | Forms H-bond with kinase hinge region | N-1 of the quinazoline ring |
| 4-Amino Linker | Connects the core to the side chain | -NH- |
| Side Chain | Occupies hydrophobic or solvent-exposed regions | Alkyl alcohol chain, substituted phenyl rings |
Design of Rigid and Flexible Analogues to Probe Binding Sites
To explore the topology of a binding site and optimize ligand-receptor interactions, medicinal chemists synthesize both rigid and flexible analogues of a lead compound. This strategy helps to map the conformational requirements for high-affinity binding.
Flexible Analogues: Introducing flexible chains, such as the alkyl alcohol chain in "1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-," allows the molecule to adopt various conformations. This flexibility can be advantageous in the initial stages of drug discovery to identify a favorable binding mode. However, excessive flexibility can lead to a loss of entropy upon binding, which is energetically unfavorable. Studies on various 4-aminoquinazoline derivatives have explored different lengths and compositions of flexible side chains to optimize interactions.
Rigid Analogues: Once an active conformation is hypothesized, rigid analogues are designed to lock the molecule into that specific geometry. This can be achieved by introducing rings, double bonds, or bulky groups that restrict bond rotation. The goal of rigidification is to pre-organize the ligand in its bioactive conformation, which can lead to a significant increase in binding affinity and selectivity. For example, incorporating cyclic structures into the side chain of a quinazoline derivative can provide valuable information about the spatial constraints of the binding pocket.
The table below presents hypothetical data illustrating how modifications in chain flexibility and rigidity could influence the inhibitory activity of a 4-aminoquinazoline series against a target kinase.
| Compound | Side Chain at 4-Position | Flexibility | Hypothetical IC50 (nM) | Rationale |
| A | -NH-(CH2)3-OH | Flexible | 150 | The flexible chain allows for multiple binding modes, some of which may be suboptimal. |
| B | -NH-CH2-cyclopropyl | Rigid | 50 | The rigid cyclopropyl (B3062369) group may orient a key interaction group more precisely into a binding pocket. |
| C | -NH-(CH2)2-O-CH3 | Flexible | 200 | Increased flexibility and altered electronics might disrupt the optimal binding conformation. |
| D | -NH-phenyl | Rigid | 25 | The rigid phenyl ring could establish favorable hydrophobic and pi-stacking interactions within the active site. |
This systematic approach of designing and testing both flexible and rigid analogues is crucial for refining the SAR and developing highly potent and selective drug candidates based on the 4-aminoquinazoline scaffold.
An article on "1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-" focusing on its molecular interaction studies and target identification cannot be generated as requested. Extensive searches have yielded no specific research data or publications on this particular chemical compound.
Therefore, it is not possible to provide information regarding its effects on kinase inhibition, ATP-binding site interactions, allosteric modulation, other enzyme systems such as DHFR, topoisomerase, PARP, or COX-2, tubulin polymerization, or receptor ligand interactions. The scientific literature necessary to construct the detailed and data-rich article outlined in the prompt does not appear to be publicly available for "1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-".
Molecular Interaction Studies and Target Identification
Mechanistic Exploration of Cellular Pathway Modulation
Analysis of Signal Transduction Cascade Interference
No studies have been published detailing the interference of 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- with any signal transduction cascades.
Investigation of Protein-Protein Interaction Modulation
There is no available research on the modulation of protein-protein interactions by 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-.
Biophysical Characterization of Molecular Interactions
Surface Plasmon Resonance (SPR) for Binding Kinetics
No Surface Plasmon Resonance (SPR) data has been reported for 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- to determine its binding kinetics with any biological macromolecule.
Computational Approaches in the Study of 1 Propanol, 3 2 Chloro 4 Quinazolinyl Amino and Its Derivatives
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.
Docking studies with derivatives of the 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- scaffold have been crucial in identifying the key amino acid residues within the binding pockets of various target proteins that are essential for molecular recognition and binding. For instance, in studies involving quinazolinone derivatives targeting the EGFR, key interactions have been observed. nih.gov The carbonyl group of the quinazoline (B50416) moiety has been shown to form hydrogen bonds with residues like Thr 766. nih.gov Furthermore, hydrophobic interactions play a significant role, with the quinazoline ring and its substituents interacting with nonpolar residues such as Leu 694, Leu 820, Ala 719, and Val 702. nih.gov In other studies, interactions with catalytic dyad residues have been noted as crucial for the binding of quinoline (B57606) derivatives.
Computational modeling of quinazolinone derivatives has also revealed the importance of hydrogen bonding and hydrophobic interactions in their binding affinity. For example, in the context of p21-activated kinases 4 (PAK4) inhibitors, Leu398 has been identified as a key amino acid that significantly stabilizes the inhibitor within the binding pocket through such interactions. bohrium.com Similarly, docking studies of quinazolin-2,4-dione derivatives targeting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) have highlighted the formation of hydrogen bonds with residues such as HIS185, ASN274, LYS429, SER477, and TYR528. nih.gov
The following table summarizes key interacting residues identified through molecular docking studies of various quinazoline derivatives with their respective protein targets.
| Target Protein | Key Interacting Residues | Type of Interaction |
| Epidermal Growth Factor Receptor (EGFR) | Thr 766, Leu 694, Leu 820, Ala 719, Val 702 | Hydrogen Bonding, Hydrophobic |
| p21-activated kinases 4 (PAK4) | Leu398 | Hydrogen Bonding, Hydrophobic |
| Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) | HIS185, ASN274, LYS429, SER477, TYR528 | Hydrogen Bonding |
Molecular docking simulations not only identify key interactions but also predict the most likely binding conformation of a ligand within a protein's active site and estimate the binding affinity, often expressed as a docking score or binding energy. For a series of novel quinazolin-2,4-dione analogs, docking studies against the main protease of SARS-CoV-2 yielded binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg These negative values indicate favorable binding interactions. The predicted binding modes revealed that the amide fragment and the quinazoline moiety are capable of acting as hydrogen bond donors and acceptors. ekb.eg
In another study, quinazolinone derivatives were evaluated as inhibitors of Matrix Metalloproteinase-13 (MMP-13). nih.gov Molecular docking was used to analyze the binding mode of these ligands within the MMP-13 active site. The results provided insights into the structural requirements for potent inhibition and guided the design of novel derivatives with improved activity. nih.gov Similarly, docking studies of quinazoline derivatives as anticancer agents targeting EGFR have shown a correlation between higher anti-proliferative activity and stronger binding energies. nih.gov For example, compounds with significant activity demonstrated more favorable binding energies compared to less active analogs. nih.gov
The table below presents a selection of predicted binding affinities for different quinazoline derivatives against their targets, as determined by molecular docking simulations.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Quinazolin-2,4-dione analogs | SARS-CoV-2 Main Protease | -7.9 to -9.6 |
| Quinazolinone derivatives | Epidermal Growth Factor Receptor (EGFR) | Up to -10.1 |
Molecular Dynamics (MD) Simulations to Explore Conformational Space and Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational space and stability of the protein-ligand complex over time.
MD simulations have been employed to assess the stability of quinazoline derivatives within the binding sites of their target proteins. For instance, a 100 ns MD simulation of a quinazolinone derivative bound to PARP1 and STAT3 revealed the dynamic behavior of the protein-ligand complex, with the results indicating effective inhibition by the ligand. nih.gov The stability of complexes is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. In a study of quinazoline compounds complexed with Filamenting temperature-sensitive Z (FtsZ) protein and Gyrase subunit B (GyrB), the RMSD values for the ligands and proteins remained within a stable range, indicating the stability of the complexes throughout the simulation. abap.co.in Specifically, the fluctuation of RMSD for the GyrB-Q44 complex ranged from 0.5 Å to 2.6 Å for the receptor and 0.2 Å to 1.2 Å for the ligand, suggesting a stable complex. abap.co.in
The surrounding solvent plays a critical role in molecular recognition and binding. MD simulations can explicitly model solvent molecules, allowing for an investigation of their effects on binding interactions. Studies on quinazolinone derivatives have shown that the presence of explicit solvent molecules, such as water or methanol (B129727), can significantly influence the formation and stability of the complex. mdpi.com For example, in a methanol solution, two stable conformations of a quinazolinone-cavitand complex were observed, one involving bonding between the quinazoline moiety and the dicarboxylatophenoxy moiety of the host, and another where the guest entered deeper into the host's cavity. mdpi.com
The thermodynamic parameters of solubility for pyrazolo quinazoline derivatives have been studied in various organic solvents, indicating that interactions between the compounds and solvent molecules are more powerful than solvent-solvent and compound-compound interactions. cibtech.org This suggests that the solvent environment can have a profound impact on the binding thermodynamics. The use of continuum solvent models, such as the Generalized Born (GB) and Surface Area (SA) terms in MM-GBSA calculations, allows for the estimation of binding free energies that incorporate solvent effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the steric and electrostatic requirements for ligand binding.
For a set of quinazoline derivatives acting as PAK4 inhibitors, robust CoMFA and CoMSIA models were developed. The CoMFA model yielded a q² of 0.595 and an r² of 0.986, while the CoMSIA model showed a q² of 0.762 and an r² of 0.984, indicating high predictive ability. bohrium.combenthamdirect.com These models generated contour maps that highlighted the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics would enhance or diminish the inhibitory activity. nih.gov
Similarly, 3D-QSAR models for quinazoline derivatives as EGFR inhibitors have been developed to predict their efficacy. frontiersin.org These models have demonstrated good agreement between predicted and experimental pIC50 values, proving their utility in assessing the inhibitory potential of new compounds. frontiersin.org The insights gained from QSAR studies are invaluable for the rational design of new derivatives of 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- with improved biological activity.
The following table presents the statistical parameters of 3D-QSAR models developed for quinazoline derivatives.
| Model | Target | q² | r² |
| CoMFA | PAK4 | 0.595 | 0.986 |
| CoMSIA | PAK4 | 0.762 | 0.984 |
| CoMFA | EGFR | 0.608 | 0.979 |
Development of Predictive Models for Molecular Interaction Potential
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry for understanding how a molecule might interact with biological targets. For quinazoline derivatives, QSAR models are developed to establish a mathematical correlation between the structural features of the molecules and their observed biological activities. nih.gov
These models are built using a dataset of compounds with known activities. Computational techniques are then employed to calculate various molecular descriptors for each compound. Statistical methods, such as multiple linear regression and genetic algorithm-partial least squares, are used to create an equation that relates these descriptors to the biological activity. nih.govorientjchem.org For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to analyze the steric and electrostatic fields of the molecules, providing a three-dimensional view of the structural requirements for interaction with a target. frontiersin.org
The goal is to generate robust models with high predictive power, which can then be used to screen virtual libraries of compounds or to design new derivatives with potentially enhanced activity before they are synthesized. frontiersin.orgfrontiersin.org The validity of these models is rigorously tested through internal and external validation techniques to ensure their reliability. orientjchem.org
Elucidation of Physicochemical Descriptors Correlating with Observed Effects
The success of any QSAR model depends on the selection of relevant physicochemical descriptors. These numerical values represent different aspects of a molecule's structure and properties. For the quinazoline scaffold, studies have identified several classes of descriptors that are significant in predicting biological activity. nih.gov
Key descriptors often include:
Constitutional Descriptors: These relate to the basic composition of the molecule, such as molecular weight and atom counts.
Electronic Descriptors: These describe the electronic properties of the molecule, including atomic net charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org These are particularly important as they govern how the molecule will engage in electron-donating or accepting interactions.
Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the atoms in the molecule.
Quantum-Chemical Descriptors: Properties like dipole moment and polarizability, which are calculated using quantum mechanics, can also play a crucial role.
One study on quinazoline derivatives identified atomic net charges on specific carbon atoms, along with HOMO and LUMO energies, as the most critical descriptors for predicting activity. orientjchem.org The resulting QSAR equation demonstrated a strong correlation between these electronic features and the observed biological effect. orientjchem.org
Below is an interactive table summarizing key physicochemical descriptors often used in QSAR studies of quinazoline derivatives.
| Descriptor Class | Specific Descriptor Example | Relevance to Molecular Interaction |
| Electronic | HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). youtube.com |
| Electronic | LUMO Energy | Relates to the ability to accept electrons (electrophilicity). youtube.com |
| Electronic | Atomic Net Charge | Indicates local electron-rich or electron-deficient centers for electrostatic interactions. orientjchem.org |
| Steric/Topological | Molecular Volume | Defines the spatial requirements for binding to a target site. |
| Thermodynamic | LogP (Partition Coefficient) | Measures lipophilicity, affecting membrane permeability and solubility. |
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. nih.govresearchgate.net It is a powerful tool for understanding the fundamental properties of compounds like 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-. By calculating the electron density, DFT can accurately predict a wide range of properties, including molecular geometries, vibrational frequencies, and the energies of molecular orbitals. nih.govresearchgate.net DFT calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-31G(d,p), to solve the Schrödinger equation for the molecule. nih.gov
Analysis of Electronic Properties and Frontier Molecular Orbitals
DFT is particularly useful for analyzing the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The characteristics of these two orbitals are fundamental to a molecule's reactivity. youtube.com
HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons; a higher HOMO energy indicates a better electron donor. youtube.com The distribution of the HOMO across the molecule shows the likely sites of nucleophilic attack.
LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the ability to accept electrons; a lower LUMO energy indicates a better electron acceptor. youtube.com The distribution of the LUMO highlights potential sites for electrophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.net Other electronic properties derived from these energies, such as electronegativity, chemical hardness, and softness, provide further insights into the molecule's behavior in chemical reactions. mdpi.com
The following table presents hypothetical DFT-calculated electronic properties for a representative quinazoline derivative, illustrating the type of data generated in such studies.
| Property | Description | Hypothetical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |
| Electronegativity (χ) | Tendency to attract electrons | 4.15 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 |
Mechanistic Pathway Investigations for Chemical Transformations
DFT is also a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-, which is formed through a chemical synthesis, DFT can be used to model the reaction pathway. A key transformation in the synthesis of many quinazoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile replaces a leaving group (like the chlorine atom at position 4) on the quinazoline ring. nih.gov
By performing DFT calculations, researchers can:
Optimize Geometries: Determine the lowest-energy structures of reactants, intermediates, transition states, and products.
Calculate Energies: Compute the relative energies of all species along the reaction coordinate to determine the activation energy barriers.
Visualize Transition States: Analyze the structure of the transition state to understand the bond-breaking and bond-forming processes.
This information allows for a detailed understanding of the reaction's feasibility and regioselectivity (i.e., why the reaction occurs at a specific position). For example, DFT calculations can confirm why primary and secondary amines preferentially attack the C4 position of a 2,4-dichloroquinazoline (B46505) precursor rather than the C2 position. nih.gov This predictive capability is invaluable for optimizing reaction conditions and designing synthetic routes for new derivatives. nih.gov
Advanced Derivatization Strategies and Analogue Design
Molecular Hybridization with Other Pharmacophores
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with a blended or synergistic biological activity profile. zsmu.edu.uamdpi.com This approach is particularly valuable for developing agents that can address complex diseases by interacting with multiple targets simultaneously. zsmu.edu.ua
The quinazoline (B50416) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comresearchgate.netambeed.commdpi.com Hybridization strategies leverage this inherent bioactivity by combining the 2-chloro-4-aminoquinazoline core with other known pharmacophores. The goal is to create multi-target-directed ligands capable of modulating different pathological pathways, a promising approach for complex conditions like cancer and neurodegenerative diseases. nih.govnih.gov
Table 6.1: Examples of Multi-Targeting Quinazoline Hybrid Strategies
| Pharmacophore Hybridized with Quinazoline | Therapeutic Targets | Potential Application |
|---|---|---|
| 1,2,3-Triazole | EGFR, VEGFR-2, Topoisomerase II | Anticancer nih.gov |
| Benzene (B151609) Sulfonamides | Various Kinases | Anticancer mdpi.com |
| Benzimidazole (B57391) | Dihydrofolate Reductase (DHFR) | Anticancer nih.gov |
| Various Moieties | Cholinesterase (ChE), β-secretase (BACE-1) | Alzheimer's Disease nih.gov |
The rationale behind multi-target hybrids extends beyond simple additive effects. The goal is to achieve synergy, where the combined effect of the hybrid molecule is greater than the sum of its individual pharmacophoric parts. This can occur when the hybrid compound simultaneously inhibits two or more targets within a single or interconnected signaling pathway. For example, a quinazoline-based multi-kinase inhibitor can block redundant signaling pathways that cancer cells use to escape the effects of single-target drugs. oncotarget.com
By designing hybrids of 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-, it is possible to engage with a primary target via the quinazoline core while a secondary, tethered pharmacophore interacts with another target. The linker connecting the two moieties—in this case, the amino-propanol chain—is not merely a spacer but plays a crucial role in orienting the pharmacophores for optimal binding with their respective targets. The presence of a sulfur atom in a linker group, for instance, has been explored to provide antioxidant properties and enable additional binding interactions. researchgate.net This integrated approach can lead to improved potency, reduced potential for drug resistance, and a more robust therapeutic effect.
Isosteric and Bioisosteric Replacements in the Quinazoline Core and Side Chain
Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune the physicochemical and biological properties of a lead molecule. nih.govu-tokyo.ac.jp This approach involves substituting an atom or a group of atoms with another that possesses similar steric, electronic, or topological characteristics. cambridgemedchemconsulting.comnih.gov The objective is to enhance activity, improve selectivity, alter metabolic pathways, or reduce toxicity without drastically changing the core structure responsible for biological activity. cambridgemedchemconsulting.comresearchgate.net
The chlorine atom at the C2 position of the 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- quinazoline ring is a key site for modification. The synthesis of 4-aminoquinazolines often proceeds from 2,4-dichloroquinazoline (B46505) precursors, where the C4-chlorine is significantly more reactive and is selectively replaced first. mdpi.comnih.gov The remaining C2-chlorine can then be substituted.
Table 6.2: Research Findings on Halogen Substitution in Chloroquinazolines
| Compound Series | Original Group | Replacement Group | Impact on Activity/Selectivity |
|---|---|---|---|
| PAK4 Inhibitors | 6-Chloro | Fluorine (F) | Retained strong PAK4 affinity but reduced selectivity. acs.org |
| PAK4 Inhibitors | 6-Chloro | Bromine (Br) | Retained strong PAK4 affinity but reduced selectivity. acs.org |
For example, the propanol (B110389) chain could be replaced with other hydroxyalkyl groups of varying lengths (e.g., hydroxyethyl, hydroxybutyl) to probe the dimensions of the target's binding pocket. Furthermore, incorporating heterocyclic moieties into the side chain is a common and effective strategy. Studies on other quinazoline derivatives have shown that adding rings like imidazole (B134444) or triazole to an alkyl side chain can enhance anti-inflammatory activity. nih.gov Similarly, incorporating a piperazine (B1678402) ring has been used to develop potent antitumor agents. mdpi.com These modifications can introduce new hydrogen bond donors or acceptors, alter lipophilicity, and impart conformational rigidity, all of which can lead to improved biological activity. nih.gov
Prodrug Design Concepts for Modulation of Molecular Delivery and Release
A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. nih.govnih.gov This strategy is employed to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specific delivery. nih.govresearchgate.net
For 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-, the primary hydroxyl group on the propanol side chain is an ideal attachment point for a promoiety. Esterification of this alcohol can create prodrugs with enhanced lipophilicity, which may improve membrane permeability and oral absorption. nih.gov For example, amino acid esters can be used as promoieties to hijack endogenous nutrient transporters, thereby increasing intestinal uptake. nih.gov
Another sophisticated approach is the design of prodrugs for targeted therapy, such as Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In this system, a non-toxic prodrug is administered and is specifically activated at a tumor site by an enzyme that has been conjugated to a tumor-targeting antibody. nih.gov Research on quinazoline-based thymidylate synthase inhibitors has demonstrated the feasibility of this approach, where dipeptide prodrugs were synthesized that could be cleaved by the enzyme carboxypeptidase A to release the potent parent drug at the target location. nih.gov This strategy dramatically reduces systemic toxicity while concentrating the active agent where it is needed. Such concepts could be directly applied to 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- by attaching a suitable promoiety to its hydroxyl or amino group.
Table 6.3: Potential Prodrug Strategies for 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-
| Attachment Point | Example Promoieties | Activation Mechanism | Goal |
|---|---|---|---|
| Propanol Hydroxyl Group | Amino Acids (e.g., Valine, Leucine) | Esterases, Peptidases | Enhance permeability via amino acid transporters. nih.gov |
| Propanol Hydroxyl Group | Pivaloyloxymethyl (POM) | Esterases | Increase lipophilicity and oral absorption. nih.gov |
| Propanol Hydroxyl Group | Dipeptides (e.g., L-alanine dipeptide) | Specific enzymes (e.g., Carboxypeptidase A in ADEPT) | Site-specific drug release, reduced systemic toxicity. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- |
| ZD1694 (Raltitrexed) |
| ICI198583 |
| Erlotinib |
| Gefitinib |
| Lapatinib |
| Artemisinin |
| Methotrexate |
| Vorinostat |
| Adefovir dipivoxil |
| Ampicillin |
Combinatorial Chemistry and High-Throughput Synthesis Methodologies for Library Generation
The structural framework of 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-, particularly the 2,4-disubstituted quinazoline core, is highly amenable to combinatorial chemistry and high-throughput synthesis approaches for the generation of large, structurally diverse chemical libraries. dndi.org The quinazoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. nih.govdaneshyari.com Methodologies for creating libraries of these compounds often focus on the sequential and controlled modification of key positions on the quinazoline ring. nih.gov
The primary points of diversification on the 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- scaffold are the C2 and C4 positions of the quinazoline ring. The chlorine atom at the C2 position is an excellent leaving group, making it susceptible to nucleophilic substitution by a wide array of primary and secondary amines. This allows for the introduction of diverse chemical functionalities at this position. Similarly, the secondary amine at the C4 position, while already substituted, can potentially undergo further reactions, or the propanol side chain itself can be modified.
High-throughput synthesis of quinazoline derivatives is often facilitated by modern techniques such as microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. nih.govfrontiersin.org These methods are compatible with the parallel synthesis formats used in combinatorial chemistry, allowing for the rapid generation of a multitude of analogues in microtiter plates or other array formats. frontiersin.org
A typical combinatorial approach for generating a library from 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- would involve reacting the parent compound with a diverse set of amines. This would create a library of compounds with varying substituents at the C2 position, while retaining the 3-aminopropanol side chain at the C4 position. The resulting library can then be screened for desired biological activities.
Below is an interactive data table showcasing a representative, albeit hypothetical, library of compounds that could be generated from 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- using combinatorial synthesis strategies. The table illustrates the introduction of various amine nucleophiles at the C2 position.
| Compound ID | Parent Compound | Amine Reagent | Resulting C2-Substituent | Molecular Formula of Derivative |
| LIB-001 | 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- | Aniline | -NH-Ph | C₁₈H₁₈N₄O |
| LIB-002 | 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- | Benzylamine | -NH-CH₂-Ph | C₁₉H₂₀N₄O |
| LIB-003 | 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- | Morpholine | -N(CH₂CH₂)₂O | C₁₅H₁₉N₄O₂ |
| LIB-004 | 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- | Piperidine | -N(CH₂)₅ | C₁₆H₂₁N₄O |
| LIB-005 | 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- | Cyclopropylamine | -NH-c-C₃H₅ | C₁₄H₁₆N₄O |
| LIB-006 | 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- | 4-Fluoroaniline | -NH-C₆H₄-4-F | C₁₈H₁₇FN₄O |
Further diversification could be achieved by utilizing a broader range of amines, including those with heterocyclic, aliphatic, and aromatic moieties. Additionally, multi-component reactions, where three or more reactants combine in a single step, can be employed to rapidly build molecular complexity and generate diverse quinazoline-based libraries. openmedicinalchemistryjournal.com The development of solid-phase synthesis routes for quinazoline derivatives also facilitates high-throughput production and purification of compound libraries.
Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment of Synthesized Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
1D NMR (¹H, ¹³C, ¹⁹F) for Proton and Carbon Environments
One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are the initial and most crucial steps in the structural analysis of quinazoline (B50416) derivatives.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a compound like 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the quinazoline ring, the methylene (B1212753) protons of the propanol (B110389) side chain, the amino proton, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons would typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The methylene protons adjacent to the amino group and the hydroxyl group would also exhibit characteristic chemical shifts.
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. For 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-, one would expect to observe signals for the aromatic carbons of the quinazoline ring, including the carbon atom bearing the chlorine substituent, as well as the aliphatic carbons of the propanol side chain. The expected chemical shift ranges for the aromatic and aliphatic carbons would be approximately δ 110-165 ppm and δ 20-70 ppm, respectively.
¹⁹F NMR Spectroscopy: If the quinazoline ring were substituted with a fluorine atom, ¹⁹F NMR would be a highly sensitive and informative technique. It provides information on the chemical environment of the fluorine atoms and can be used to confirm their presence and position in the molecule.
A representative, though hypothetical, summary of expected ¹H and ¹³C NMR data for the title compound is presented in the interactive table below, based on data for analogous structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Quinazoline-H5 | ~8.0-8.2 (d) | ~128-130 |
| Quinazoline-H6 | ~7.5-7.7 (t) | ~125-127 |
| Quinazoline-H7 | ~7.8-8.0 (t) | ~134-136 |
| Quinazoline-H8 | ~7.6-7.8 (d) | ~120-122 |
| Quinazoline-C2 | - | ~158-160 |
| Quinazoline-C4 | - | ~160-162 |
| Quinazoline-C4a | - | ~122-124 |
| Quinazoline-C8a | - | ~150-152 |
| N-CH₂ | ~3.6-3.8 (q) | ~40-42 |
| CH₂-CH₂-OH | ~1.8-2.0 (quint) | ~30-32 |
| CH₂-OH | ~3.7-3.9 (t) | ~60-62 |
| NH | ~5.0-6.0 (br s) | - |
| OH | ~4.5-5.5 (br s) | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The multiplicities are abbreviated as d (doublet), t (triplet), q (quartet), quint (quintet), and br s (broad singlet).
2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are powerful tools for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the propanol side chain, COSY would show correlations between the N-CH₂, the central CH₂, and the CH₂-OH protons, confirming their sequential arrangement.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the correlation between a proton and the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for connecting different fragments of the molecule. For instance, it could show a correlation between the N-CH₂ protons and the C4 carbon of the quinazoline ring, confirming the point of attachment of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly bonded. NOESY is crucial for determining the stereochemistry and conformation of a molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure of the molecule through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, as the measured exact mass can be matched to a unique combination of atoms. For 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-, with a molecular formula of C₁₁H₁₂ClN₃O, the expected monoisotopic mass would be precisely calculated and compared with the experimental value to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule. For the title compound, fragmentation would likely involve cleavage of the propanol side chain and loss of the chlorine atom from the quinazoline ring, leading to the formation of characteristic fragment ions that can be used to piece together the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.
For 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-, the IR spectrum would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, C-H stretching vibrations of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the quinazoline ring, and C-O and C-Cl stretching vibrations. A summary of expected IR absorption bands is provided in the table below.
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| N-H Stretch (amine) | ~3300-3500 (medium, sharp) |
| O-H Stretch (alcohol) | ~3200-3600 (broad) |
| C-H Stretch (aromatic) | ~3000-3100 (weak to medium) |
| C-H Stretch (aliphatic) | ~2850-2960 (medium to strong) |
| C=N Stretch (quinazoline) | ~1610-1630 (medium to strong) |
| C=C Stretch (aromatic) | ~1450-1600 (medium) |
| C-O Stretch (alcohol) | ~1050-1150 (strong) |
| C-Cl Stretch | ~600-800 (medium to strong) |
The collective data obtained from these analytical and spectroscopic methodologies provides a comprehensive and unambiguous characterization of the synthesized compound, confirming its molecular structure and ensuring its purity.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for determining its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and commonly utilized techniques for these purposes in the context of quinazoline chemistry.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of synthesized 4-aminoquinazoline derivatives. The method's high resolution and sensitivity make it ideal for separating complex mixtures and quantifying the purity of the final product. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds, which are moderately polar.
In a typical RP-HPLC setup for a compound like 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-, a C18 column is the stationary phase of choice due to its hydrophobicity, which allows for effective separation of the analyte from more polar and less polar impurities. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed depending on the complexity of the sample mixture. Detection is most commonly performed using a UV detector, as the quinazoline ring system possesses a strong chromophore that absorbs UV light at specific wavelengths.
The purity of the synthesized compound is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. A high percentage of the main peak area (typically >95%) is indicative of a pure compound. The retention time of the main peak serves as a qualitative identifier under specific chromatographic conditions.
Below is an interactive data table summarizing typical HPLC conditions used for the analysis of analogous 4-aminoquinazoline derivatives.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | RP-18 (e.g., Xterra) | C8 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Acetonitrile:0.1% Formic Acid in Water (Gradient) | Methanol:Water:Trifluoroacetic Acid (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 262 nm | UV at 330 nm |
| Temperature | Ambient | 30 °C | 35 °C |
This table represents a compilation of typical conditions and is for illustrative purposes. Actual conditions would be optimized for the specific compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, providing a highly sensitive and specific analytical technique. This method is not only used for purity assessment but is also a crucial tool for the structural confirmation of the synthesized compound by providing its molecular weight.
For a compound such as 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-, the HPLC component of the LC-MS system would employ similar conditions to those described in the HPLC section (e.g., a C18 column with an acetonitrile/water mobile phase containing formic acid). After elution from the column, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for quinazoline derivatives, as it can generate intact molecular ions with minimal fragmentation. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
In positive ion mode ESI, the compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule, further confirming its identity. The LC-MS chromatogram provides information on the purity of the sample, similar to HPLC, while the mass spectrum of the main peak confirms that it corresponds to the desired product.
The following interactive data table illustrates typical parameters for an LC-MS analysis of related 4-aminoquinazoline compounds.
| Parameter | Condition 1 | Condition 2 |
| LC Column | C18 (50 mm x 2.1 mm, 3.5 µm) | C18 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient) | A: WaterB: Acetonitrile (Gradient) |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Polarity | Positive | Positive |
| Scan Range (m/z) | 100 - 1000 | 150 - 1200 |
| Key Ion (Expected) | [M+H]⁺ | [M+H]⁺ |
This table represents a compilation of typical conditions and is for illustrative purposes. Actual conditions would be optimized for the specific compound.
Future Research Trajectories for 1 Propanol, 3 2 Chloro 4 Quinazolinyl Amino
Exploration of Unconventional Molecular Targets
While quinazoline (B50416) derivatives have been extensively studied for their effects on well-established targets like epidermal growth factor receptor (EGFR), future research will likely venture into less conventional biological pathways. nih.gov The inherent versatility of the quinazoline scaffold allows for modifications that could lead to interactions with a broader range of biomolecules. nih.gov
Researchers are increasingly interested in exploring the potential of quinazoline-based compounds to modulate the activity of G protein-coupled receptors (GPCRs), such as the adenosine (B11128) A2A receptor, which is a target for neurodegenerative diseases and cancer. mdpi.com Additionally, the unique structural features of 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- could be leveraged to design inhibitors for enzymes that have been historically challenging to target, such as those involved in metabolic pathways or protein-protein interactions. The exploration of these novel targets could unlock new therapeutic avenues for a variety of diseases.
Development of Advanced Synthetic Methodologies for Complex Analogues
The synthesis of quinazoline derivatives has evolved significantly since the first reported synthesis in 1869. arabjchem.org However, the creation of more complex and structurally diverse analogues of 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- necessitates the development of more sophisticated and efficient synthetic strategies. Traditional methods often require harsh reaction conditions and multi-step processes. arabjchem.org
Future synthetic efforts will likely focus on the use of modern catalytic systems, such as transition metal catalysis, to facilitate the construction of intricate molecular architectures. nih.govarabjchem.org These methods offer greater control over stereochemistry and allow for the introduction of a wider range of functional groups. Furthermore, the development of one-pot synthesis procedures is emerging as a highly efficient and sustainable strategy for preparing novel bioactive compounds. mdpi.com Such advancements will be crucial for generating libraries of diverse analogues for high-throughput screening and structure-activity relationship studies.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of analogues of 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- will be no exception. nih.govijirt.org These computational tools can analyze vast datasets to identify novel structure-activity relationships and predict the biological activity and pharmacokinetic properties of new compounds. nih.govmdpi.com
| AI/ML Application | Potential Impact on 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- Research |
| Virtual Screening | Rapidly identify potential molecular targets and lead compounds from large databases. ijirt.org |
| QSAR Modeling | Predict the biological activity of novel analogues based on their chemical structure. nih.gov |
| ADMET Prediction | Forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives. |
| De Novo Design | Generate entirely new molecular structures with optimized properties. ijirt.org |
Role of the Compound as a Chemical Probe for Investigating Biological Systems
Beyond its therapeutic potential, 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- and its derivatives can serve as valuable chemical probes for elucidating complex biological processes. By attaching fluorescent tags or other reporter molecules to the quinazoline scaffold, researchers can visualize and track the localization and dynamics of its molecular targets within living cells. nih.gov
These fluorescent probes can be instrumental in understanding the function of specific proteins and pathways in both healthy and diseased states. nih.gov For instance, a fluorescently labeled analogue could be used to study the trafficking of a particular receptor or to monitor the activity of an enzyme in real-time. The insights gained from such studies can provide a deeper understanding of disease mechanisms and identify new opportunities for therapeutic intervention.
Expansion of Structure-Activity Relationship Studies with Novel Derivatizations
Systematic modification of the 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- structure is essential for optimizing its biological activity and drug-like properties. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, will continue to be a cornerstone of future research. nih.govnih.gov
Future SAR studies will likely explore a wider range of chemical space through the synthesis of novel derivatives with diverse substituents at various positions of the quinazoline ring. nih.govmdpi.com For example, modifications to the propanol (B110389) side chain could influence solubility and cell permeability, while alterations to the chloro-substituent on the quinazoline ring could modulate target-binding affinity and selectivity. nih.gov These studies, guided by computational modeling, will be critical for the rational design of next-generation therapeutic agents based on the 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- scaffold. tandfonline.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
